![molecular formula C16H10N2 B14763625 Benzo[f][4,7]phenanthroline CAS No. 217-80-1](/img/structure/B14763625.png)
Benzo[f][4,7]phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[f][4,7]phenanthroline is a heterocyclic aromatic compound that belongs to the family of phenanthrolines It is characterized by its fused ring structure, which includes a benzene ring and a phenanthroline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[f][4,7]phenanthroline typically involves the condensation of appropriate aromatic amines with carbonyl compounds. One common method is the Friedländer synthesis, which involves the reaction of 8-amino-7-quinolinecarbaldehyde with acetylaromatics under acidic conditions . Another approach includes the catalytic condensation of primary amines with acetylene in the presence of metal salts such as copper, mercury, or silver .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[f][4,7]phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under appropriate conditions.
Major Products:
Applications De Recherche Scientifique
Benzo[f][4,7]phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Mécanisme D'action
The mechanism of action of Benzo[f][4,7]phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s ability to chelate metal ions is crucial for its activity in catalytic and biological systems .
Comparaison Avec Des Composés Similaires
Quinoline: Similar in structure but lacks the fused phenanthroline moiety.
Phenanthridine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.
4,7-Phenanthroline: A closely related compound with similar chemical properties but different substitution patterns.
Uniqueness: Benzo[f][4,7]phenanthroline is unique due to its specific ring fusion and nitrogen positioning, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable metal complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
217-80-1 |
|---|---|
Formule moléculaire |
C16H10N2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
benzo[f][4,7]phenanthroline |
InChI |
InChI=1S/C16H10N2/c1-2-6-12-11(5-1)15-13(7-3-9-17-15)14-8-4-10-18-16(12)14/h1-10H |
Clé InChI |
OTHIVVVQTBVFDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C4=C2N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14763542.png)
![Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B14763545.png)
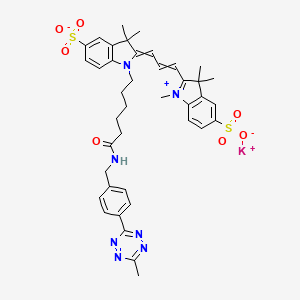
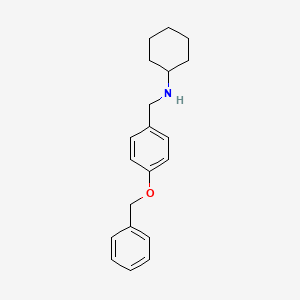
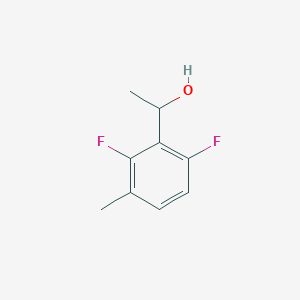

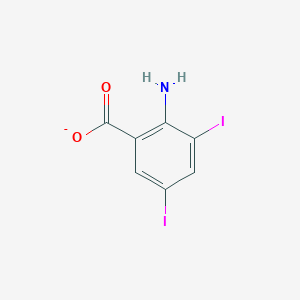
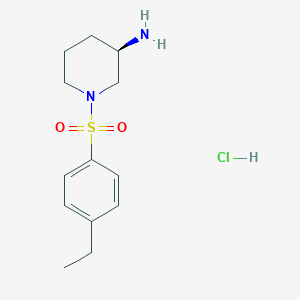
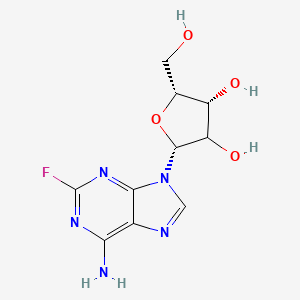
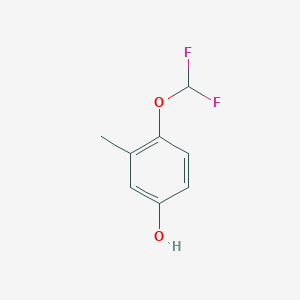
![5'-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B14763606.png)
![1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol](/img/structure/B14763630.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8alpha,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14763638.png)

